2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide
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Overview
Description
2-{2-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group linked to a dichlorophenyl moiety and an oxoacetamide group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHYLPHENYL)-2-OXOACETAMIDE typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-methylphenylhydrazine, followed by the reaction with oxoacetic acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHYLPHENYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-{2-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHYLPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHYLPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHYLPHENYL)-2-OXOACETAMIDE
- **2-{2-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(3,4-DICHLOROPHENYL)-2-OXOACETAMIDE
- **2-{2-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,5-DICHLOROPHENYL)-2-OXOACETAMIDE
Uniqueness
2-{2-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHYLPHENYL)-2-OXOACETAMIDE is unique due to its specific substitution pattern on the phenyl rings and the presence of both hydrazino and oxoacetamide functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H13Cl2N3O2 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N'-[(E)-(3,4-dichlorophenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-4-2-3-5-14(10)20-15(22)16(23)21-19-9-11-6-7-12(17)13(18)8-11/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |
InChI Key |
BNGMSSFUBVRMGG-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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